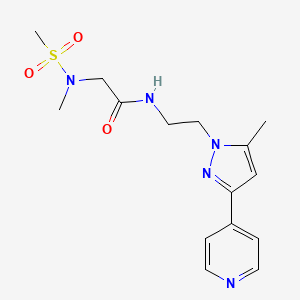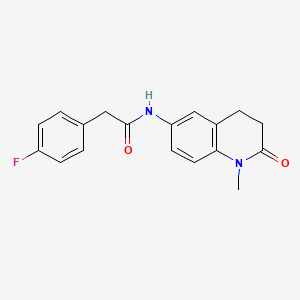
2-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, also known as FMA-1, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. FMA-1 belongs to the class of compounds known as quinolinones, which have been found to possess a wide range of biological activities.
作用机制
The mechanism of action of 2-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and transcription. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to inhibit the activity of viral enzymes involved in the replication of viruses such as HIV and hepatitis B virus.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to inhibit the activity of viral enzymes involved in the replication of viruses such as HIV and hepatitis B virus. In addition, this compound has been found to inhibit the growth of bacterial cells by inhibiting the activity of enzymes involved in cell wall synthesis.
实验室实验的优点和局限性
One advantage of using 2-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide in lab experiments is its broad range of biological activities. This compound has been found to possess antitumor, antiviral, and antibacterial activities, making it a versatile compound for studying various biological processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions of this compound for use in experiments.
未来方向
There are several future directions for research on 2-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Another direction is to study the mechanism of action of this compound in more detail, in order to better understand how it exerts its biological effects. Additionally, future research could focus on developing more efficient synthesis methods for this compound, in order to make it more readily available for use in lab experiments.
合成方法
The synthesis of 2-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves the condensation of 4-fluoroaniline and 6-acetyl-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline under acidic conditions. The resulting product is then acetylated with acetic anhydride to yield this compound. The purity of the compound is confirmed through various analytical techniques, such as nuclear magnetic resonance and mass spectrometry.
科学研究应用
2-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has been the subject of scientific research due to its potential therapeutic applications. It has been found to possess antitumor, antiviral, and antibacterial activities. In vitro studies have shown that this compound is active against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to inhibit the replication of viruses such as HIV and hepatitis B virus. In addition, this compound has shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
属性
IUPAC Name |
2-(4-fluorophenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-21-16-8-7-15(11-13(16)4-9-18(21)23)20-17(22)10-12-2-5-14(19)6-3-12/h2-3,5-8,11H,4,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQVJMUPBRPULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

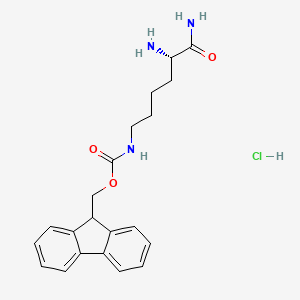
![Methyl 1-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2902134.png)
![N-(2-ethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2902135.png)
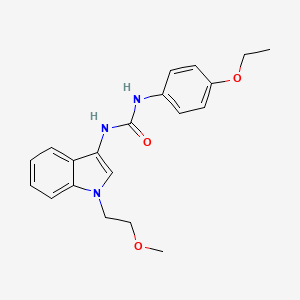
![8-isobutyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2902139.png)
![3-[(5-Chlorothiophen-2-yl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2902140.png)
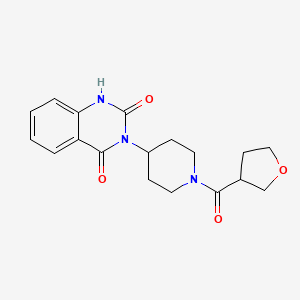
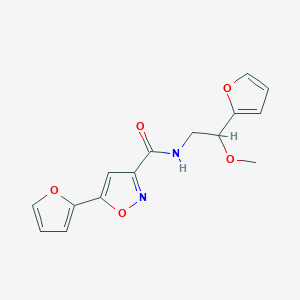
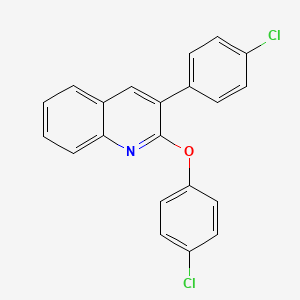
![1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B2902145.png)
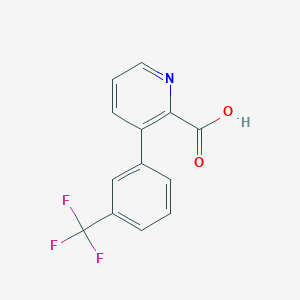
![6-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2902153.png)
![Ethyl 3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2902154.png)
